

GR 64349: A Deep Dive into Tachykinin NK2 Receptor Selectivity

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Compound of Interest

Compound Name: GR 64349

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This technical guide provides a comprehensive overview of the tachykinin NK2 receptor agonist, **GR 64349**. It details its exceptional selectivity and potency, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development in tachykinin receptor pharmacology.

Core Data Summary

GR 64349 is a potent and highly selective agonist for the tachykinin NK2 receptor. Its selectivity has been rigorously quantified through various binding and functional assays, demonstrating significantly greater affinity and potency for the NK2 receptor over the NK1 and NK3 receptors. [1][2] The following tables summarize the key quantitative data from studies on human recombinant receptors.

Table 1: Binding Affinity of GR 64349 at Tachykinin Receptors

Receptor	Radioligand	pKi
Human NK2	[¹²⁵ I]-NKA	7.77 ± 0.10
Human NK1	[³ H]-septide	<5

Data sourced from Perdona et al., 2019.[3][4][5]

Table 2: Functional Potency of GR 64349 at Tachykinin Receptors

Functional Assay	Receptor	pEC ₅₀	Selectivity (fold) NK2 vs. NK1
Inositol-1 Phosphate (IP-1) Accumulation	Human NK2	9.10 ± 0.16	1,400
Human NK1	5.95 ± 0.80		
Intracellular Calcium Mobilization	Human NK2	9.27 ± 0.26	500
Human NK1	6.55 ± 0.16		
Cyclic AMP (cAMP) Synthesis	Human NK2	10.66 ± 0.27	900
Human NK1	7.71 ± 0.41		

Data sourced from Perdoni et al., 2019.[3][4][5] In native tissue bioassays, **GR 64349** has shown over 1000-fold selectivity for NK2 receptors over NK1 receptors and over 300-fold selectivity over NK3 receptors.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

Radioligand Binding Assays

These assays determine the binding affinity of a compound to a specific receptor.

Objective: To determine the pK_i of **GR 64349** for the human NK1 and NK2 receptors.

Methodology:

- Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human NK1 or NK2 receptor.

- Incubation: For NK2 receptor binding, membranes are incubated with the radioligand [125 I]-Neurokinin A ([125 I]-NKA) and varying concentrations of **GR 64349**.^[4] For NK1 receptor binding, membranes are incubated with [3 H]-septide and varying concentrations of **GR 64349**.^[4]
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The inhibition constant (K_i) is calculated from the IC_{50} value (the concentration of **GR 64349** that displaces 50% of the radioligand) using the Cheng-Prusoff equation. The pK_i is the negative logarithm of the K_i .

Functional Assays

These assays measure the biological response elicited by an agonist binding to its receptor.

1. Inositol-1 Phosphate (IP-1) Accumulation Assay

Objective: To determine the potency (pEC_{50}) of **GR 64349** in stimulating the Gq-mediated signaling pathway of the NK1 and NK2 receptors.

Methodology:

- Cell Culture: CHO cells expressing either the human NK1 or NK2 receptor are cultured in appropriate media.
- Stimulation: Cells are incubated with varying concentrations of **GR 64349**.
- Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP-1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
- Data Analysis: The concentration-response curves are plotted, and the pEC_{50} value is determined.

2. Intracellular Calcium Mobilization Assay

Objective: To measure the ability of **GR 64349** to induce an increase in intracellular calcium levels, another downstream effect of Gq activation.

Methodology:

- Cell Loading: CHO cells expressing either the human NK1 or NK2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Stimulation: The cells are then exposed to varying concentrations of **GR 64349**.
- Detection: The change in fluorescence, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).
- Data Analysis: The pEC₅₀ value is calculated from the resulting concentration-response curves.

3. Cyclic AMP (cAMP) Synthesis Assay

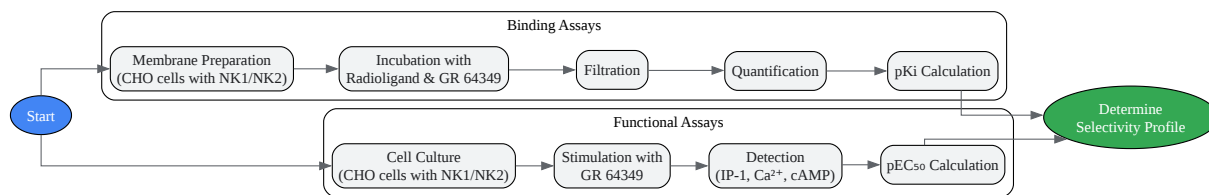
Objective: To assess the potency of **GR 64349** in stimulating the Gs-mediated signaling pathway.

Methodology:

- Cell Culture: CHO cells expressing either the human NK1 or NK2 receptor are used.
- Stimulation: Cells are treated with varying concentrations of **GR 64349** in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
- Detection: The level of intracellular cAMP is quantified using a competitive immunoassay, often employing HTRF or a similar detection technology.
- Data Analysis: Concentration-response curves are generated to determine the pEC₅₀ value.

Visualizations

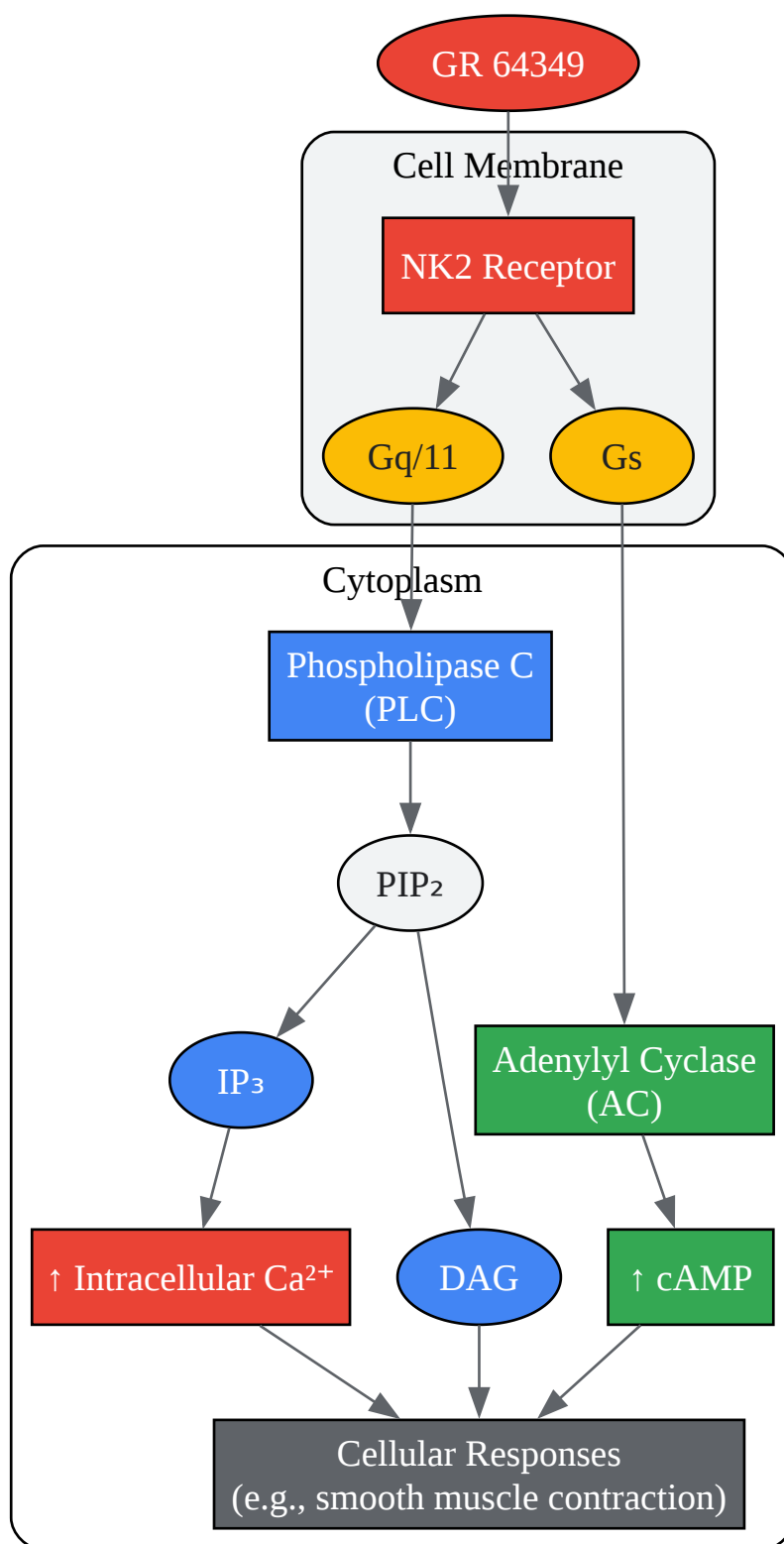
Experimental Workflow for Determining Receptor Selectivity



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Caption: Workflow for assessing **GR 64349** selectivity.

Tachykinin NK2 Receptor Signaling Pathway



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Caption: Tachykinin NK2 receptor signaling cascade.

The tachykinin NK2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 and Gs proteins.[6] Upon activation by an agonist such as **GR 64349**, the receptor stimulates two main signaling cascades:

- **Gq/11 Pathway:** Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium levels.[6]
- **Gs Pathway:** The receptor can also couple to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3]

These signaling events ultimately lead to various physiological responses, including smooth muscle contraction.[6]

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